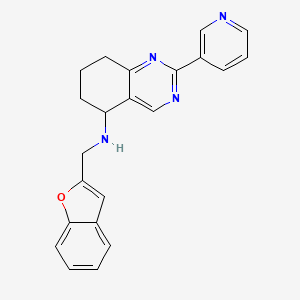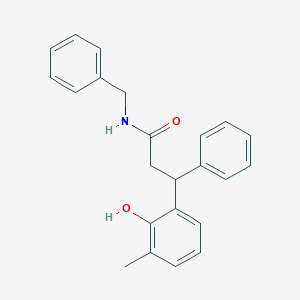
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine (BPT) is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. It is a small molecule that belongs to the quinazoline family of compounds. BPT has been shown to have various biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Wirkmechanismus
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine exerts its pharmacological effects by interacting with various molecular targets in cells. It has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell survival and proliferation. N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine also activates the p38 MAPK pathway, which induces apoptosis in cancer cells. Additionally, N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine inhibits the activity of histone deacetylases, which are involved in gene expression regulation.
Biochemical and Physiological Effects:
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been shown to have various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines, and reduces the replication of viruses. N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine also has antioxidant properties and can protect cells from oxidative stress. In animal studies, N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been shown to have a low toxicity profile and is well-tolerated.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine also has limitations. It has poor solubility in water, which can limit its bioavailability. Additionally, N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine is sensitive to oxidation and can degrade over time.
Zukünftige Richtungen
For research include optimizing the synthesis method to improve the yield and purity of N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine, developing more effective formulations to improve its bioavailability, and conducting clinical trials to assess its safety and efficacy in humans. Additionally, further studies are needed to elucidate the molecular targets of N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine and its potential use in combination therapy with other anticancer agents.
Synthesemethoden
The synthesis of N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine involves a multistep process that includes the reaction of 2-aminobenzofuran with 3-pyridinecarboxaldehyde to form an intermediate Schiff base. The Schiff base is then reduced using sodium borohydride to form N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine. This method has been optimized to achieve a high yield of N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine with good purity.
Wissenschaftliche Forschungsanwendungen
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine induces cell cycle arrest and apoptosis in cancer cells by activating various signaling pathways. N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has also been shown to have anti-inflammatory and antiviral effects. It inhibits the production of pro-inflammatory cytokines and reduces the replication of viruses such as influenza and hepatitis C virus.
Eigenschaften
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-2-9-21-15(5-1)11-17(27-21)13-24-19-7-3-8-20-18(19)14-25-22(26-20)16-6-4-10-23-12-16/h1-2,4-6,9-12,14,19,24H,3,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFGPVQVVACNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CN=CC=C3)NCC4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6080940.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6080947.png)

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6080958.png)

![2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080968.png)
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)
![N-({1-[2-(2H-1,2,3-benzotriazol-2-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6080983.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6080994.png)

![N~1~-benzyl-N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6081027.png)
![1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6081034.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6081035.png)
![7-[(2S)-2-methoxy-2-phenylacetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6081039.png)